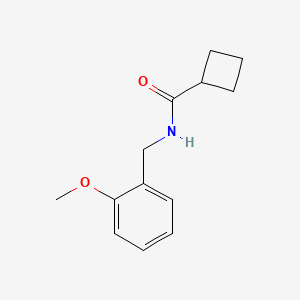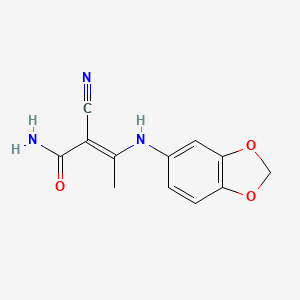
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAPIN1 inhibitor, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the inhibition of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide protein, which is overexpressed in many cancer cells. N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide is involved in the regulation of cell growth and survival, and its overexpression has been linked to cancer progression. By inhibiting N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been shown to have minimal toxicity in normal cells, indicating its potential as a targeted therapy for cancer. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor. One direction is to investigate its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the synthesis method to increase the yield of the compound.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising targeted therapy for cancer. Further research is needed to optimize the synthesis method and investigate its potential in combination therapy and treating other types of cancer.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the reaction of 3-chloro-2-methylphenyl isocyanate and 4-isopropylphenylacrylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The yield of this reaction is approximately 40%.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-10-7-15(8-11-16)9-12-19(22)21-18-6-4-5-17(20)14(18)3/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDRLQLSJQTPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)

![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)
